Compound Description: This compound is a novel hydrate and polymorph, investigated for its use as a pharmaceutical agent. Specific therapeutic applications were not detailed in the provided abstracts, but the research focused on its pharmaceutical properties. [, ]
Relevance: This compound shares the core structure of a N-(1-alkyl-4-piperidinyl)benzamide with 3-{[1-(3-Fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide. Both molecules feature a benzamide moiety directly linked to a substituted piperidine ring at the nitrogen atom. The variations lie in the substitutions on the benzamide ring and the piperidine nitrogen. [, ]
Compound Description: CHMFL-ABL/KIT-155 is a potent type II ABL/c-KIT dual kinase inhibitor. It exhibits strong antiproliferative activity against specific cancer cell lines by blocking BCR-ABL/c-KIT signaling pathways, inducing apoptosis, and arresting the cell cycle. Its distinct hinge-binding mode makes it a valuable pharmacophore for developing structurally diverse type II kinase inhibitors. []
Relevance: CHMFL-ABL/KIT-155 shares structural similarities with 3-{[1-(3-Fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide. Both compounds belong to the benzamide class and feature a substituted piperidine ring linked to the benzamide moiety through an oxygen atom at the 4-position of the piperidine. The variations are in the substitutions on the benzamide ring, the presence of a piperazine group in CHMFL-ABL/KIT-155, and the specific substituent on the piperidine nitrogen. []
Compound Description: CHMFL-KIT-110 is a potent and selective type II c-KIT kinase inhibitor with potential for treating gastrointestinal stromal tumors (GISTs). It demonstrates high selectivity for c-KIT, effectively inhibiting GIST cell proliferation and inducing apoptosis. Its favorable pharmacokinetic profile, including oral bioavailability, makes it a promising drug candidate. []
Relevance: CHMFL-KIT-110 and 3-{[1-(3-Fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide are structurally related. Both compounds are benzamides and possess a substituted piperidine ring connected to the benzamide moiety through an oxygen atom at the 4-position of the piperidine. They differ in the specific substituents on the benzamide ring, the absence of a 3-pyridinylmethyl group in CHMFL-KIT-110, and the specific substituent on the piperidine nitrogen. []
Compound Description: DPI-221 is a novel nonpeptide κ-opioid receptor agonist. It displays high selectivity for κ-opioid receptors and shows agonist activity in the mouse isolated vas deferens by inhibiting electrically induced contractions. Its potential use in modulating bladder activity is being investigated. [, ]
Relevance: This compound shares the benzamide core and a 3-fluorobenzyl substituent with 3-{[1-(3-Fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide. While the core structures align, the linkage and additional groups differ. DPI-221 has a more complex structure with a piperazine ring connected to a benzyl group, which then links to the benzamide moiety. [, ]
Compound Description: This compound, isolated from Swinglea glutinosa, is a N-phenylethyl-benzamide derivative. While it showed weak cytotoxicity against cancer cell lines, its structural similarity to other active compounds makes it of interest for further investigation. []
Relevance: This compound shares the N-phenylethyl-benzamide core with 3-{[1-(3-Fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide. Both have a benzamide group linked to a phenylethyl moiety through the nitrogen. The difference lies in the substitutions on the phenylethyl group. This compound has a complex substituent incorporating an ether linkage and a diene, whereas the main compound features a piperidinyl-oxy group and a pyridinylmethyl group. []
Compound Description: This compound, also a N-phenylethyl-benzamide derivative from Swinglea glutinosa, demonstrated only weak cytotoxicity against the cancer cell lines tested. Its structural similarity to other compounds in this group with potential bioactivity warrants further exploration. []
Relevance: Similar to the previous compound, this N-phenylethyl-benzamide derivative shares the core structure with 3-{[1-(3-Fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide. The difference lies in the substituent on the phenylethyl group. This compound has an acetyl group incorporated into the complex substituent at the 4-position of the phenylethyl group, unlike the piperidinyl-oxy and pyridinylmethyl groups in the main compound. []
Compound Description: LY-334370 is a selective agonist of the 5-HT1F receptor. Researchers utilized this compound to develop divalent molecules with modulated affinity and selectivity for 5-HT1 receptor subtypes, particularly for the 5-HT1D receptor. []
Relevance: While not directly sharing the same core structure, LY-334370 possesses a key structural element found in 3-{[1-(3-Fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide: a 4-piperidinyl benzamide moiety. This shared fragment suggests a possible starting point for exploring structure-activity relationships and potential for interaction with similar biological targets. []
Compound Description: This radioiodinated benzamide derivative exhibits high affinity and selectivity for 5-HT2 receptors. It shows promising results as a potential tracer for γ-emission tomography due to its preferential retention in brain regions rich in 5-HT2 receptors. []
Relevance: Both this compound and 3-{[1-(3-Fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide belong to the benzamide class and feature a substituted piperidine ring directly linked to the benzamide moiety at the nitrogen atom. They share the presence of a fluoro-substituted aromatic ring, although in different positions. The significant variation lies in the substituents on the benzamide ring, the linker between the piperidine and the fluoro-substituted aromatic ring, and the substituent on the piperidine nitrogen. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.